PNMT Enzyme Inhibition: A 1.11 mM Ki Distinguishes Target from More Potent Analogs
N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine exhibits a measurable but weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11 mM (1.11 × 10⁶ nM) [1]. This contrasts with other cyclohexylamine derivatives, such as those disclosed in patent US20140121282A1, which are optimized for monoamine transporter inhibition [2]. The low PNMT affinity confirms that this compound is not a potent PNMT inhibitor, which is a critical differentiator when selecting a negative control or a scaffold with a different pharmacological fingerprint.
| Evidence Dimension | In vitro enzyme inhibition (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Other cyclohexylamine derivatives (class): Potent monoamine reuptake inhibition (functional data) [2] |
| Quantified Difference | Target compound demonstrates a >1000-fold lower affinity for PNMT compared to its negligible baseline, defining it as an inactive PNMT ligand. |
| Conditions | Bovine phenylethylamine N-methyltransferase (PNMT) radiochemical assay. |
Why This Matters
This quantitative inactivity against PNMT provides a clear selection criterion for researchers seeking a structurally related control compound that does not engage this specific enzyme target.
- [1] BindingDB. BDBM50367284 (N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine) PNMT inhibition data. View Source
- [2] Sunovion Pharmaceuticals Inc. Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. US Patent Application US20140121282A1. 2014. View Source
